REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[NH:6][C:7]2[C:12]([C:13](=[O:15])[CH:14]=1)=[CH:11][C:10]1[C:16](=[O:24])[CH:17]=[C:18]([C:20]([O:22]C)=[O:21])[NH:19][C:9]=1[C:8]=2[Cl:25])=[O:4].[OH-].[Na+].Cl>O>[Cl:25][C:8]1[C:7]2[NH:6][C:5]([C:3]([OH:4])=[O:2])=[CH:14][C:13](=[O:15])[C:12]=2[CH:11]=[C:10]2[C:9]=1[NH:19][C:18]([C:20]([OH:22])=[O:21])=[CH:17][C:16]2=[O:24] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1NC2=C(C3=C(C=C2C(C1)=O)C(C=C(N3)C(=O)OC)=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour in 20 ml
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
FILTRATION
|
Details
|
The bright yellow diacid is collected by filtration
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C2=C(C=C3C(C=C(NC13)C(=O)O)=O)C(C=C(N2)C(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |